![molecular formula C6H5NS B13420465 1H-Thieno[3,4-b]pyrrole CAS No. 63156-09-2](/img/structure/B13420465.png)
1H-Thieno[3,4-b]pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Thieno[3,4-b]pyrrole is a heterocyclic compound that consists of a fused ring system containing both sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions: 1H-Thieno[3,4-b]pyrrole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride can yield N-substituted pyrroles . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The use of metal-catalyzed reactions, such as those involving manganese complexes, allows for efficient conversion of primary diols and amines to pyrroles with minimal by-products .
化学反应分析
Types of Reactions: 1H-Thieno[3,4-b]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: N-substitution reactions are common, where the nitrogen atom in the pyrrole ring is substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Alkyl halides, sulfonyl chlorides, and benzoyl chloride are used for N-substitution reactions.
Major Products: The major products formed from these reactions include N-substituted pyrroles, sulfoxides, and sulfones, depending on the reaction conditions and reagents used .
科学研究应用
1H-Thieno[3,4-b]pyrrole has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1H-Thieno[3,4-b]pyrrole involves its interaction with specific molecular targets and pathways. For instance, it has been studied as a competitive inhibitor of lysine-specific demethylase 1 (LSD1), a histone-modifying enzyme overexpressed in various cancers . The compound’s structure allows it to bind to the active site of the enzyme, inhibiting its activity and thereby affecting gene expression and cellular processes.
相似化合物的比较
Thieno[2,3-b]pyridine: Known for its pharmacological activities, including anticancer and anti-inflammatory properties.
Thieno[3,2-b]pyrrole: Used in the development of high-performance polymer solar cells.
Thieno[3,4-c]pyrrole-4,6-(5H)-dione: Utilized in photovoltaic polymers for better efficiency.
Uniqueness: 1H-Thieno[3,4-b]pyrrole stands out due to its unique structural properties that allow for versatile chemical modifications and applications in various fields. Its ability to undergo diverse chemical reactions and its potential as a bioactive molecule make it a valuable compound for research and industrial applications.
属性
CAS 编号 |
63156-09-2 |
|---|---|
分子式 |
C6H5NS |
分子量 |
123.18 g/mol |
IUPAC 名称 |
1H-thieno[3,4-b]pyrrole |
InChI |
InChI=1S/C6H5NS/c1-2-7-6-4-8-3-5(1)6/h1-4,7H |
InChI 键 |
WZNWNABITQVHPM-UHFFFAOYSA-N |
规范 SMILES |
C1=CNC2=CSC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


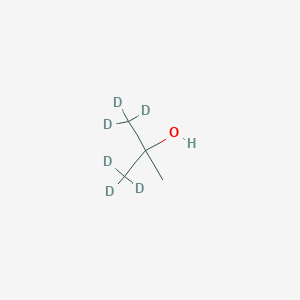
![(1R,6R)-Benzyl 2-(1,2-Dihydroxypropan-2-yl)-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate](/img/structure/B13420386.png)
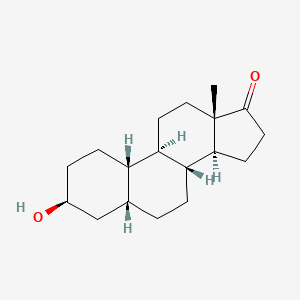
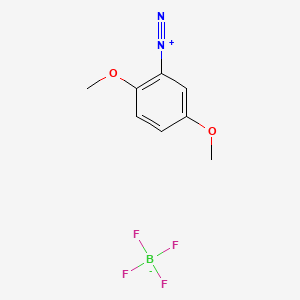
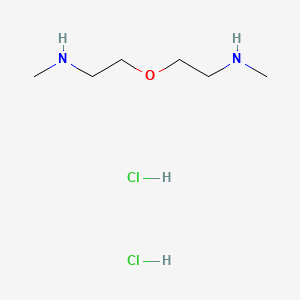
![(2S)-2-[(2S)-2-amino-2-carboxyethyl]-5-oxooxolane-2-carboxylic acid](/img/structure/B13420396.png)
![(3R,8R,9S,10R,13S,14S)-4-chloro-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13420407.png)
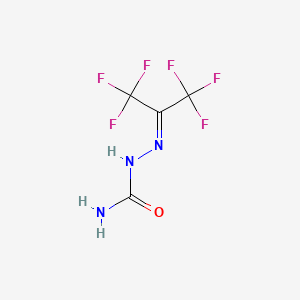
![[(3aR,6S,6aR)-6-[(4-methoxyphenyl)methoxy]-2,2-dimethyl-5-(methylsulfonyloxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methyl methanesulfonate](/img/structure/B13420412.png)
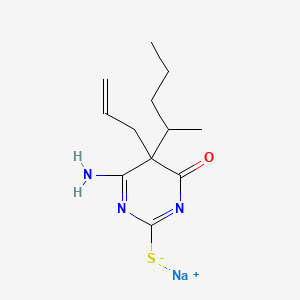


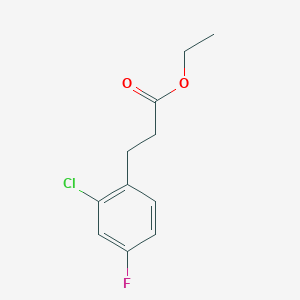
![(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-17-(2-fluoroacetyl)-11,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13420473.png)
